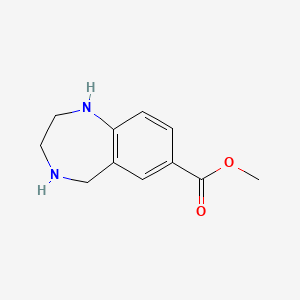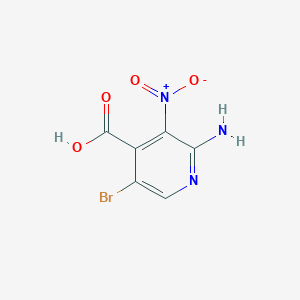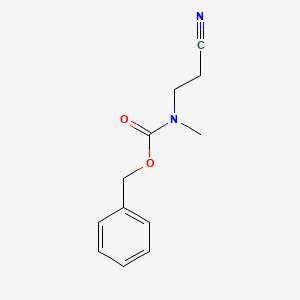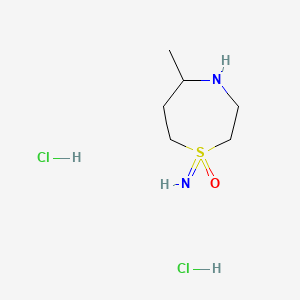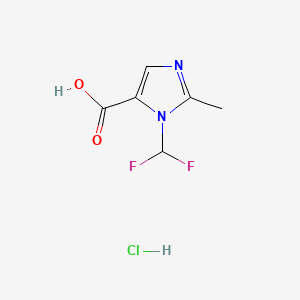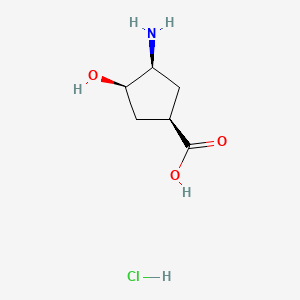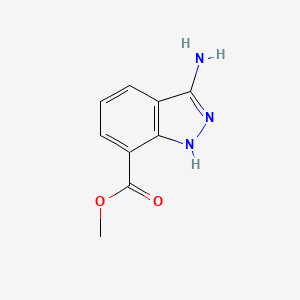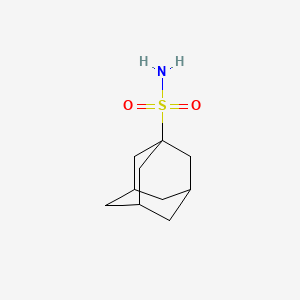
Adamantane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-sulfonamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane itself is known for its unique structural and physicochemical properties, which have made it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of adamantane with chlorosulfonic acid to form adamantane-1-sulfonyl chloride, which is then reacted with ammonia or an amine to yield adamantane-1-sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group to other functional groups.
Substitution: The adamantane core can undergo substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation followed by nucleophilic substitution is a common approach.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the adamantane core .
Scientific Research Applications
Adamantane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adamantane-1-sulfonamide depends on its specific application. In medicinal chemistry, it often involves the inhibition of enzymes or receptors. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . The adamantane core enhances the compound’s ability to interact with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to adamantane.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.
Uniqueness: Adamantane-1-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
adamantane-1-sulfonamide |
InChI |
InChI=1S/C10H17NO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13) |
InChI Key |
FZMZGQMMYMAFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)
